molecular formula C8H13NO B12521582 6-Heptenenitrile, 4-methoxy- CAS No. 724701-62-6

6-Heptenenitrile, 4-methoxy-

Cat. No.: B12521582
CAS No.: 724701-62-6
M. Wt: 139.19 g/mol
InChI Key: AHHDAJDXHAWGQT-UHFFFAOYSA-N
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Description

6-Heptenenitrile, 4-methoxy- is an organic compound with the molecular formula C8H13NO It is an aliphatic nitrile, characterized by the presence of a nitrile group (-CN) attached to a heptene chain with a methoxy group (-OCH3) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenenitrile, 4-methoxy- typically involves the reaction of 4-methoxy-1-hexene with a cyanating agent. One common method is the hydrocyanation of 4-methoxy-1-hexene using hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 6-Heptenenitrile, 4-methoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced catalysts and purification techniques ensures the production of high-quality 6-Heptenenitrile, 4-methoxy- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Heptenenitrile, 4-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-methoxyheptanoic acid or 4-methoxyheptanal.

    Reduction: 4-methoxyheptanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Heptenenitrile, 4-methoxy- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Heptenenitrile, 4-methoxy- depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are specific to the derivatives formed from these reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenenitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxy-1-hexene: Lacks the nitrile group, limiting its use in reactions requiring a nitrile functionality.

    6-Cyano-1-hexene: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.

Uniqueness

6-Heptenenitrile, 4-methoxy- is unique due to the presence of both a nitrile and a methoxy group, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

724701-62-6

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-methoxyhept-6-enenitrile

InChI

InChI=1S/C8H13NO/c1-3-5-8(10-2)6-4-7-9/h3,8H,1,4-6H2,2H3

InChI Key

AHHDAJDXHAWGQT-UHFFFAOYSA-N

Canonical SMILES

COC(CCC#N)CC=C

Origin of Product

United States

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